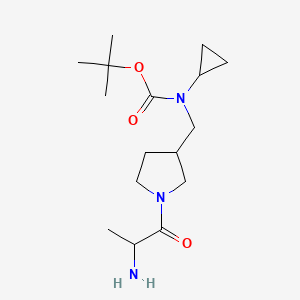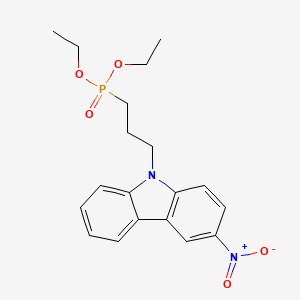
9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole: is an organic compound that belongs to the class of carbazole derivatives Carbazoles are known for their diverse biological activities and applications in various fields such as organic electronics, pharmaceuticals, and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole typically involves the following steps:
Nitration of Carbazole: Carbazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Alkylation: The nitrated carbazole is then alkylated with 3-diethoxyphosphorylpropyl bromide in the presence of a base such as potassium carbonate. This step introduces the diethoxyphosphorylpropyl group at the 9-position.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions:
Oxidation: The nitro group in 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole can undergo reduction to form the corresponding amine.
Substitution: The diethoxyphosphoryl group can participate in nucleophilic substitution reactions.
Hydrolysis: The diethoxyphosphoryl group can be hydrolyzed under acidic or basic conditions to form the corresponding phosphonic acid derivative.
Common Reagents and Conditions:
Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products:
Reduction: 9-(3-Diethoxyphosphorylpropyl)-3-aminocarbazole.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Hydrolysis: 9-(3-Phosphonic acid propyl)-3-nitrocarbazole.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Activity: Carbazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes due to its structural features.
Medicine:
Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases.
Industry:
Material Science: It can be used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The diethoxyphosphoryl group can enhance the compound’s ability to interact with phosphatases and other enzymes, potentially inhibiting their activity. The carbazole core can intercalate with DNA, disrupting its function and leading to cell death.
相似化合物的比较
- 3-(Diethoxyphosphoryl)propyl acetate
- 3-Diethoxyphosphoryl-28-[1-(1-deoxy-β-D-glucopyranosyl)-1H-1,2,3-triazol-4-yl]carbonylbetulin
Comparison:
- 3-(Diethoxyphosphoryl)propyl acetate: This compound shares the diethoxyphosphoryl group but lacks the carbazole core and nitro group, making it less versatile in biological applications.
- 3-Diethoxyphosphoryl-28-[1-(1-deoxy-β-D-glucopyranosyl)-1H-1,2,3-triazol-4-yl]carbonylbetulin: This compound has a similar diethoxyphosphoryl group but is based on a different core structure, leading to different biological activities and applications.
The unique combination of the carbazole core, nitro group, and diethoxyphosphoryl group in 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole makes it a compound of interest for various scientific research applications.
属性
分子式 |
C19H23N2O5P |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
9-(3-diethoxyphosphorylpropyl)-3-nitrocarbazole |
InChI |
InChI=1S/C19H23N2O5P/c1-3-25-27(24,26-4-2)13-7-12-20-18-9-6-5-8-16(18)17-14-15(21(22)23)10-11-19(17)20/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3 |
InChI 键 |
FOCPJUWZHDCYHB-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


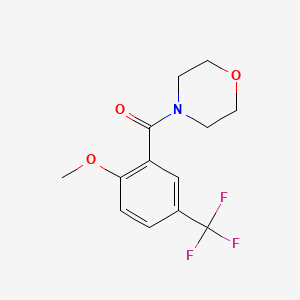
![tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B14781553.png)
![7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol](/img/structure/B14781555.png)
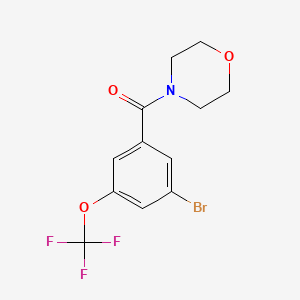

![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14781587.png)

![7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14781597.png)
![4-[Ethoxycarbonyl-(4-oxo-piperidin-1-yl)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14781599.png)
![2-amino-N-[(2-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14781602.png)
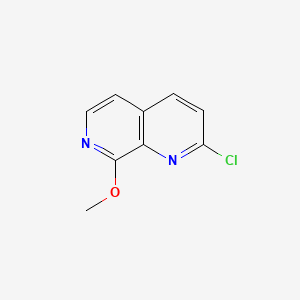
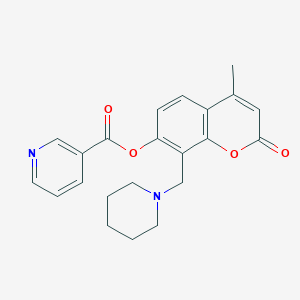
![(1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14781625.png)
